Didesmethyl Almotriptan-d4 is a deuterated analog of Almotriptan, which is a medication primarily used for the treatment of migraines. The compound is characterized by its specific molecular formula and a molecular weight of 311.44 g/mol. The deuteration modifies the compound's properties, making it useful for various biochemical applications, particularly in proteomics research and metabolic studies.
Didesmethyl Almotriptan-d4 is commercially available from suppliers such as Santa Cruz Biotechnology, which provides this compound for research purposes. Its chemical structure and properties are well-documented in various scientific literature and databases, including its CAS number 1346604-75-8, which aids in its identification and procurement.
This compound falls under the category of triptans, which are a class of drugs used to treat acute migraine attacks. Didesmethyl Almotriptan-d4 serves as a metabolite of Almotriptan, contributing to the understanding of the drug's pharmacokinetics and dynamics through isotopic labeling.
The synthesis of Didesmethyl Almotriptan-d4 typically involves chemical reactions that introduce deuterium into the molecular structure. Deuteration can be achieved through various methods, including:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity. Techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the incorporation of deuterium and assess the structural integrity of the synthesized compound.
The molecular structure of Didesmethyl Almotriptan-d4 features a core indole ring system, which is characteristic of triptan compounds. The presence of deuterium atoms alters the vibrational frequencies observed in spectroscopic analyses, providing insights into molecular behavior.
The structure can be visualized using software tools that model molecular geometry based on its chemical formula.
Didesmethyl Almotriptan-d4 can participate in various chemical reactions typical for amines and sulfonamides. Key reactions include:
These reactions are often studied to understand the compound's reactivity profile and potential interactions with biological targets. Advanced techniques like mass spectrometry may be used to analyze reaction products.
Didesmethyl Almotriptan-d4 functions as a serotonin receptor agonist, specifically targeting the 5-HT_1B and 5-HT_1D receptors. This mechanism is crucial for alleviating migraine symptoms by promoting vasoconstriction in cranial blood vessels and inhibiting pro-inflammatory neuropeptide release.
Research indicates that the pharmacological effects observed with Didesmethyl Almotriptan-d4 mirror those of its parent compound, Almotriptan, providing valuable data for understanding migraine treatment efficacy.
Relevant data from stability studies and solubility tests are critical for pharmaceutical development and regulatory compliance.
Didesmethyl Almotriptan-d4 has significant applications in scientific research:
By utilizing Didesmethyl Almotriptan-d4 in these contexts, researchers can enhance their understanding of migraine mechanisms and improve therapeutic strategies.
Didesmethyl Almotriptan-d4 (CAS# 1346604-75-8) is a deuterated isotopologue of the primary didesmethyl metabolite of the antimigraine drug almotriptan. Its molecular formula is C₁₅H₁₇D₄N₃O₂S, with a molecular weight of 311.44 g/mol [1] [7]. The deuterium atoms are strategically incorporated at four positions, specifically replacing hydrogen atoms at the terminal methyl groups of the ethylamine sidechain. This design preserves the core indole-sulfonylpyrrolidine scaffold while creating a distinct mass spectral signature (+4 Da shift) compared to the non-deuterated metabolite (C₁₅H₂₁N₃O₂S, MW 307.41 g/mol) [5] [7].
The structure comprises a 5-[(pyrrolidin-1-ylsulfonyl)methyl]-1H-indole moiety linked to a [1,1,2,2-tetradeutero-2-aminoethyl] substituent at the indole 3-position. This configuration aligns with N-desmethyl metabolic pathways while introducing isotopic labels at metabolically stable sites to resist hydrogen-deuterium exchange. Nuclear Magnetic Resonance (NMR) analysis would show corresponding deuterium-induced shifts, particularly in the methylene regions adjacent to the amine group [4] [7].
Table 1: Structural and Isotopic Comparison
Property | Didesmethyl Almotriptan-d4 | Non-Deuterated Didesmethyl Almotriptan |
---|---|---|
Molecular Formula | C₁₅H₁₇D₄N₃O₂S | C₁₅H₂₁N₃O₂S |
Molecular Weight | 311.44 g/mol | 307.41 g/mol |
CAS Number | 1346604-75-8 | 181178-24-5 |
Deuterium Positions | Ethylamine terminal methyl | N/A |
Key Fragmentation (m/z) | 311.4 [M+H]⁺ | 307.4 [M+H]⁺ |
Synthesis of Didesmethyl Almotriptan-d4 employs precursor-directed deuteration or multi-step organic synthesis. One validated route involves:
Chemoenzymatic approaches leverage human liver microsomes to replicate in vivo demethylation, producing metabolites identical to those found in clinical samples. Purification utilizes reversed-phase chromatography (C18 columns) with acetonitrile/ammonium acetate gradients, achieving >98% isotopic purity confirmed by LC-QTOF-MS [3] [7].
Didesmethyl Almotriptan-d4 serves as an internal standard for quantifying its non-deuterated counterpart and almotriptan metabolites in bioanalytical assays. Key distinctions include:
Table 2: Pharmacokinetic & Analytical Comparisons
Parameter | Almotriptan | Didesmethyl Almotriptan | Didesmethyl Almotriptan-d4 |
---|---|---|---|
Molecular Weight | 335.47 g/mol | 307.41 g/mol | 311.44 g/mol |
Primary Role | 5-HT1B/1D Agonist | Inactive Metabolite | Analytical Standard |
Key Metabolic Pathway | CYP3A4/Demethylation | Renal Excretion | Synthetic |
Use in Bioanalysis | N/A | Quantification Target | Internal Standard |
Stability studies reveal that Didesmethyl Almotriptan-d4 degrades under hydrolytic, oxidative, and photolytic stress, mirroring the behavior of non-deuterated almotriptan metabolites:
A UHPLC method (HSS Cyano column, ammonium acetate/acetonitrile gradient) separates the deuterated compound from seven major degradation products (DPs). Accelerated stability testing (40°C/75% RH) shows <2% degradation over 3 months when stored desiccated at -20°C [3] [5].
Table 3: Major Degradation Products Under Forced Conditions
Stress Condition | Degradation Product | Characteristic m/z | Proposed Structure |
---|---|---|---|
Acidic (0.1M HCl) | DP-1 (Desulfonylation) | 175.1 [M+H]⁺ | 3-(2-Aminoethyl)-5-methylindole |
Oxidative (H₂O₂) | DP-3 (N-Oxide) | 327.4 [M+H]⁺ | Pyrrolidine N-oxide derivative |
Photolytic (UV) | DP-7 (Indole cleavage) | 213.0 [M+H]⁺ | Sulfonamide-opened diol |
Alkaline (0.01M NaOH) | DP-2 (Hydrolyzed sulfonamide) | 180.2 [M+H]⁺ | 5-(Hydroxymethyl)indole |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7